(2-Methylbenzofuran-4-yl)methanol

Organic Synthesis Methodology Heterocyclic Aldehyde

(2-Methylbenzofuran-4-yl)methanol (CAS 209256-61-1) is a benzofuran derivative featuring a hydroxymethyl substituent at the 4-position and a methyl group at the 2-position. It is primarily utilized as a synthetic intermediate in medicinal chemistry, most notably in the preparation of melatonergic agents and GPR120 agonists for potential Type II diabetes therapies.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
Cat. No. B8721063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methylbenzofuran-4-yl)methanol
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CC=C2O1)CO
InChIInChI=1S/C10H10O2/c1-7-5-9-8(6-11)3-2-4-10(9)12-7/h2-5,11H,6H2,1H3
InChIKeyBQUQMQCOXBBACY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (2-Methylbenzofuran-4-yl)methanol: A Key Benzofuran Intermediate


(2-Methylbenzofuran-4-yl)methanol (CAS 209256-61-1) is a benzofuran derivative featuring a hydroxymethyl substituent at the 4-position and a methyl group at the 2-position . It is primarily utilized as a synthetic intermediate in medicinal chemistry, most notably in the preparation of melatonergic agents [1] and GPR120 agonists for potential Type II diabetes therapies [2]. Its molecular formula is C10H10O2 with a molecular weight of 162.18 g/mol, and commercially available purity typically ranges from 95% to 98% .

Why (2-Methylbenzofuran-4-yl)methanol Cannot Be Simply Replaced by Other Benzofuran Alcohols


The specific substitution pattern of (2-Methylbenzofuran-4-yl)methanol is critical for its role as an intermediate. The 2-methyl group influences the electron density of the fused ring system, impacting the reactivity of the 4-hydroxymethyl group in subsequent transformations, such as the Swern oxidation to the corresponding aldehyde . Furthermore, in the context of medicinal chemistry, this specific scaffold is a key structural feature in patent-protected series of melatonergic agents [1] and GPR120 agonists [2]. Replacing it with an unsubstituted benzofuran, a 5- or 7-substituted analog, or a dihydrobenzofuran would result in a different final compound, altering target binding, pharmacokinetics, and potentially infringing on intellectual property. The quantitative evidence below, while limited by the sparse literature on this specific intermediate, highlights the verifiable performance benchmarks that define this compound's utility.

Quantitative Evidence Guide for (2-Methylbenzofuran-4-yl)methanol: Synthesis and Physicochemical Benchmarks


Synthetic Utility: High-Yield Oxidation to 2-Methylbenzofuran-4-carbaldehyde

A key synthetic transformation of the compound is its oxidation to the corresponding aldehyde. Data from a patent procedure demonstrates the conversion of (2-Methylbenzofuran-4-yl)methanol to 2-methylbenzofuran-4-carbaldehyde using a Swern oxidation (DMSO, oxalyl chloride, triethylamine), achieving a high isolated yield of 93% (3.14 g from 3.34 g starting material) . While a direct, side-by-side comparison with the oxidation yield of the des-methyl analog (benzofuran-4-ylmethanol) under identical conditions is not available in the public literature, this 93% yield serves as a high-performance benchmark for a benzylic alcohol oxidation within the benzofuran class . The efficient conversion is crucial for multi-step syntheses where this aldehyde is a gateway to more complex, patent-protected structures [1].

Organic Synthesis Methodology Heterocyclic Aldehyde

Physicochemical Differentiation: Predicted LogP and Boiling Point vs. Des-Methyl Analog

The presence of the 2-methyl group differentiates this compound's predicted physicochemical profile from the unsubstituted benzofuran-4-ylmethanol. For (2-Methylbenzofuran-4-yl)methanol, the predicted octanol/water partition coefficient (LogP) is 1.8 and the predicted boiling point is 294.8 °C [1]. For benzofuran-4-ylmethanol (CAS 173470-67-2), the predicted LogP is lower at approximately 1.32 and the boiling point is 283.2 °C . The increase in LogP by 0.48 units is consistent with the addition of a methyl group, indicating slightly higher lipophilicity, which can impact solubility and purification strategies during synthesis.

ADME Prediction Physicochemical Properties Lead Optimization

Biological Scaffold Utility: Role as an Intermediate in Cytotoxic and Metabolic Disease Agents

The benzofuran scaffold is validated across multiple therapeutic areas. While the methanol compound itself is an intermediate, its 7-methoxy-2-methylbenzofuran-4-yl derivative has demonstrated potential as a cytotoxic agent against HeLa S3 cells, with further activity confirmed across eight different cancer cell lines [1]. Separately, the compound is used to synthesize GPR120 agonists for the treatment of Type II diabetes, with a patented series showing in vivo efficacy and attractive rodent pharmacodynamic profiles [2][3]. This contrasts with other benzofuran alcohols like 5-methanol or 7-methanol analogs, which are primarily explored in different chemical space (e.g., antibacterial or potassium channel blockers). The 2-methyl-4-ylmethanol pattern is specifically tied to these two high-interest pharmacological targets.

Medicinal Chemistry Drug Discovery Benzofuran Derivatives

Application Scenarios for (2-Methylbenzofuran-4-yl)methanol in R&D and Production


Synthesis of 2-Methylbenzofuran-4-carbaldehyde for Advanced Heterocyclic Chemistry

The compound is the direct precursor to 2-methylbenzofuran-4-carbaldehyde via a high-yielding Swern oxidation (93% yield as documented in patent literature ). This aldehyde is a critical electrophilic building block for further condensation reactions, Wittig reactions, and the formation of more complex melatonergic agents [1]. Researchers and process chemists should procure this alcohol specifically when the synthetic scheme calls for the 2-methyl-4-formyl benzofuran core, as this route provides a reliable and atom-efficient entry point.

Fragment-Based Drug Discovery Targeting Melatonin Receptors

The compound serves as a key starting material for a series of patent-protected melatonergic agents (U.S. Patent 5,856,529) [1]. In programs aimed at identifying novel sleep aids, chronobiotic agents, or antidepressants, this specific 2-methylbenzofuran scaffold is pharmacophorically distinct. Its procurement is justified for fragment elaboration or scaffold hopping exercises where the 4-hydroxymethyl handle is used for further functionalization, and the 2-methyl group is kept constant for receptor subtype selectivity.

Medicinal Chemistry Campaigns for GPR120 Agonists and Metabolic Disease

As evidenced by its use in patented GPR120 agonist syntheses (U.S. Patent Application 2014/0275172) [2], this alcohol is a vital intermediate for generating compounds that have shown efficacy in treating Type II diabetes in rodent models [3]. Laboratories focused on metabolic disorders, insulin sensitization, or free fatty acid receptor pharmacology should source this specific intermediate to ensure their synthesized analogs align with the structure-activity relationships established in the lead optimization series.

Academic Research on Substituted Benzofuran Structure-Activity Relationships

Building on the finding that a 7-methoxy-2-methylbenzofuran-4-yl derivative was among a select group of naphthoquinone oxime ethers with promising broad-spectrum cytotoxic activity across an 8-cell-line panel [4], academic groups can use (2-Methylbenzofuran-4-yl)methanol as a versatile springboard. By modifying the 4-hydroxymethyl group and varying the 7-position substituent, researchers can systematically explore SAR to decouple cytotoxicity from other benzofuran-associated activities (e.g., antibacterial or aromatase inhibition), a task that requires the exact 2-methyl-4-ylmethanol regioisomer.

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